5-Nitro-6-amino-1,10-phenanthroline 5-Nitro-6-amino-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 168646-53-5
VCID: VC20947902
InChI: InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2
SMILES: C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N
Molecular Formula: C12H8N4O2
Molecular Weight: 240.22 g/mol

5-Nitro-6-amino-1,10-phenanthroline

CAS No.: 168646-53-5

Cat. No.: VC20947902

Molecular Formula: C12H8N4O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-6-amino-1,10-phenanthroline - 168646-53-5

Specification

CAS No. 168646-53-5
Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
IUPAC Name 6-nitro-1,10-phenanthrolin-5-amine
Standard InChI InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2
Standard InChI Key FPDWWTWQUVUMJH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N
Canonical SMILES C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N

Introduction

Chemical Properties and Structure

Basic Information

5-Nitro-6-amino-1,10-phenanthroline, also known as 6-nitro-1,10-phenanthrolin-5-amine, is characterized by the molecular formula C₁₂H₈N₄O₂ with a molecular weight of 240.22 g/mol . Table 1 provides the key identifiers and basic properties of this compound.
Table 1: Basic Information of 5-Nitro-6-amino-1,10-phenanthroline

PropertyValue
CAS Number168646-53-5
Molecular FormulaC₁₂H₈N₄O₂
Molecular Weight240.22 g/mol
Synonyms6-nitro-1,10-phenanthrolin-5-amine, 5-Amino-6-nitro-1,10-phenanthroline
Exact Mass240.065

Crystal Structure and Molecular Interactions

The crystal structure of 5-Nitro-6-amino-1,10-phenanthroline reveals important details about its three-dimensional arrangement and intermolecular interactions. The compound crystallizes in the orthorhombic space group Pbca with one molecule in the asymmetric unit . Table 2 summarizes the key crystallographic parameters.
Table 2: Crystal Structure Parameters of 5-Nitro-6-amino-1,10-phenanthroline

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a14.265 Å
b8.060 Å
c17.564 Å
α90°
β90°
γ90°
Z8
Z'1
Residual Factor0.1332
The molecule exhibits significant hydrogen bonding interactions, both intramolecular and intermolecular. Intramolecularly, the oxygen atoms of the nitro group accept hydrogen bonds from the adjacent NH and CH groups, forming N—H⋯O and C—H⋯O hydrogen bonds . These interactions likely contribute to the stability of the molecular conformation.
In the crystal lattice, molecules are linked into chains along the a-axis through N—H⋯(N,N), C—H⋯N, and C—H⋯O intermolecular hydrogen bonds . An interesting feature of these chains is that adjacent molecules are rotated by approximately 90° with respect to each other, creating a helical arrangement . Despite the presence of the aromatic phenanthroline system, the crystal structure shows no significant π–π stacking interactions, which is likely due to the steric hindrance caused by the nitro and amino substituents .

Synthesis and Preparation

Synthetic Routes

Applications

Spectrophotometric Analysis

A significant application of 5-Nitro-6-amino-1,10-phenanthroline is in spectrophotometric analysis, particularly for the determination of iron(II). A spectrophotometric method has been developed using this compound (abbreviated as NAF) for the quantitative analysis of Fe(II) .
The method is based on the formation of a colored complex between Fe(II) and 5-Nitro-6-amino-1,10-phenanthroline, with an absorption maximum at 520 nm. The reaction proceeds quantitatively at 20°C for 210 minutes in an acidic medium . A linear relationship exists between absorbance and Fe(II) concentration in the range of 0.1-0.4 μg/mL, with a molar ratio of Fe(II) to the reagent determined as 1:3 .
The selectivity of this method has been evaluated by studying the potential interference from other cations, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Al(III), Ca(II), and Mg(II) . This application demonstrates the utility of 5-Nitro-6-amino-1,10-phenanthroline in analytical chemistry, particularly for trace metal analysis.

Coordination Chemistry

As a derivative of 1,10-phenanthroline, 5-Nitro-6-amino-1,10-phenanthroline functions as an N,N'-bidentate ligand, coordinating to metal centers through the nitrogen atoms at positions 1 and 10 of the phenanthroline backbone . The presence of the nitro and amino groups modifies the electronic properties of these coordination sites, potentially leading to complexes with unique properties compared to those formed by unsubstituted 1,10-phenanthroline.
The compound can be used to develop complexes with interesting photophysical, photochemical, and electrochemical properties. The combination of metal electronic transitions and the conjugated π-electron system of the functionalized phenanthroline can lead to applications in areas such as photocatalysis, sensing, and materials science .
Additionally, 5-Nitro-6-amino-1,10-phenanthroline serves as a precursor to 5,6-diamino-1,10-phenanthroline (phendiamine), which can coordinate to two metal centers and act as a bridging ligand . This opens up possibilities for the design of multinuclear complexes and coordination polymers with potential applications in catalysis and materials science.

Comparison with Related Compounds

Relationship with 5-nitro-1,10-phenanthroline

5-Nitro-6-amino-1,10-phenanthroline is directly derived from 5-nitro-1,10-phenanthroline (CAS: 4199-88-6) through an amination reaction. The parent compound has a molecular formula of C₁₂H₇N₃O₂ and a molecular weight of 225.2 g/mol, differing from 5-Nitro-6-amino-1,10-phenanthroline by the absence of the amino group .
5-Nitro-1,10-phenanthroline itself has significant applications in redox titrations, where its iron complexes (known as "nitroferroin") are widely used . It also serves as a precursor for the synthesis of other phenanthroline derivatives, including 5-amino-1,10-phenanthroline and 5-isothiocyanato-1,10-phenanthroline .
The addition of the amino group to form 5-Nitro-6-amino-1,10-phenanthroline introduces additional functionality and modifies the electronic properties of the molecule. This leads to differences in coordination behavior, spectroscopic properties, and reactivity that can be exploited in various applications .

Comparison with Other Phenanthroline Derivatives

5-Nitro-6-amino-1,10-phenanthroline represents one member of a diverse family of functionalized phenanthroline derivatives. It is particularly comparable to phendione (1,10-phenanthroline-5,6-dione) and can be further transformed into 5,6-diamino-1,10-phenanthroline (phendiamine) .
Table 3 compares key properties of several related phenanthroline derivatives:
Table 3: Comparison of Related Phenanthroline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsNotable Properties
5-Nitro-6-amino-1,10-phenanthrolineC₁₂H₈N₄O₂240.22Nitro at position 6, Amino at position 5Forms colored complexes with Fe(II), features hydrogen bonding
5-Nitro-1,10-phenanthrolineC₁₂H₇N₃O₂225.2Nitro at position 5Used in redox titrations, precursor for other derivatives
1,10-Phenanthroline-5,6-dione (Phendione)C₁₂H₆N₂O₂210.19Carbonyl groups at positions 5 and 6Different electronic properties, unique coordination behavior
5,6-Diamino-1,10-phenanthroline (Phendiamine)C₁₂H₁₀N₄210.23Amino groups at positions 5 and 6Can act as a bridging ligand, coordinates to two metal centers
This comparison highlights how the introduction of different functional groups onto the phenanthroline backbone leads to compounds with varied properties and applications . The specific combination of a nitro group and an amino group in 5-Nitro-6-amino-1,10-phenanthroline creates a unique electronic environment that distinguishes it from other derivatives.

Structural Analysis

Bond Lengths and Angles

The crystal structure of 5-Nitro-6-amino-1,10-phenanthroline provides detailed information about bond lengths and angles, offering insights into the electronic structure of the molecule. Table 4 presents selected bond lengths derived from crystallographic data:
Table 4: Selected Bond Lengths in 5-Nitro-6-amino-1,10-phenanthroline

BondLength (Å)
N1—C101.327(3)
N1—C111.358(3)
C12—N21.355(3)
N3—H4A0.89(3)
N3—H4B0.93(4)
O1—N41.244(3)
These bond lengths are consistent with expectations for a phenanthroline derivative with nitro and amino substituents . The C-N bond lengths within the phenanthroline ring system (N1—C10, N1—C11, C12—N2) are characteristic of aromatic C-N bonds, while the N-H bond lengths in the amino group (N3—H4A, N3—H4B) and the N-O bond length in the nitro group (O1—N4) align with typical values for these functional groups.

Hydrogen Bonding Network

The hydrogen bonding network in 5-Nitro-6-amino-1,10-phenanthroline plays a crucial role in determining its molecular conformation and crystal packing. Intramolecular hydrogen bonds form between the oxygen atoms of the nitro group and both the adjacent NH of the amino group and neighboring CH groups .
In the crystal lattice, intermolecular hydrogen bonds of the types N—H⋯(N,N), C—H⋯N, and C—H⋯O create infinite chains along the a-axis direction . These hydrogen bonding interactions are responsible for the unique packing arrangement where adjacent molecules are rotated by approximately 90° relative to each other, creating a helical arrangement through the crystal . This hydrogen bonding network likely contributes to the stability of the crystal structure and could influence the compound's behavior in solution, particularly its interactions with metal ions and other molecules capable of hydrogen bonding.

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